

SiC vs. Silicon IGBTs: A Comprehensive Cost-Benefit Analysis for Researchers

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Compound of Interest		
Compound Name:	Silicon carbide	
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In the ever-evolving landscape of power electronics, the choice between **Silicon Carbide** (SiC) MOSFETs and traditional Silicon (Si) Insulated Gate Bipolar Transistors (IGBTs) presents a critical decision for researchers and engineers. This guide provides an objective comparison of their performance, supported by experimental data, to inform selection for applications ranging from renewable energy inverters to electric vehicle powertrains. While Si IGBTs have long been the workhorse of high-power applications, SiC MOSFETs are emerging as a superior alternative, offering significant gains in efficiency, power density, and thermal management. However, these advantages come at a higher initial component cost, necessitating a thorough cost-benefit analysis.

Performance Face-Off: SiC MOSFETs vs. Si IGBTs

The material properties of **Silicon Carbide**, including its wider bandgap, higher thermal conductivity, and greater critical electric field strength, translate into tangible performance benefits over Silicon.[1] These advantages are most pronounced in high-voltage, high-frequency, and high-temperature environments.

Quantitative Performance Comparison

The following tables summarize the key performance differences based on experimental data and device specifications.



Parameter	SiC MOSFET	Si IGBT	Key Advantage of SiC
Switching Losses	Significantly Lower	Higher	Enables higher switching frequencies, reducing the size of passive components. [2]
Conduction Losses	Lower, especially at light loads	Lower at very high currents (in some cases)	Higher efficiency across a wider load range.[3]
Switching Frequency	Up to 150 kHz or higher	Typically limited to 20- 50 kHz	Increased power density and smaller system size.[4][5]
Thermal Performance	Higher operating temperature, better heat dissipation	Lower maximum operating temperature	Reduced cooling requirements and improved reliability.[6]
Efficiency	Higher (e.g., >99% in inverters)	Lower (e.g., ~97% in inverters)	Lower energy consumption and operational costs.[8]
On-Resistance (Rds(on))	Low and stable with temperature	Higher voltage drop (Vce(sat))	Lower conduction losses.[9]
Reverse Recovery Charge (Qrr)	Near zero	Significant	Reduced switching losses and EMI.[9]

Table 1: General Performance Comparison



Parameter	Toshiba 1200V SiC MOSFET vs. Si IGBT[10]	190 kVA Industrial Converter[11]	5 kW DC/DC Converter[12]
Turn-off Energy Loss Reduction (SiC vs. Si)	~78% less	-	-
System Weight Reduction (SiC vs. Si)	-	39%	-
System Cost Reduction (SiC vs. Si)	-	10.9%	Significant reduction in passive component cost
Efficiency Improvement (SiC vs. Si)	-	>0.5%	Noticeable improvement
Maximum Switching Frequency (SiC)	Orders of magnitude faster	20 kHz	125 kHz
Maximum Switching Frequency (Si)	Slower (hundreds of ns to µs)	2.25 kHz	25 kHz

Table 2: Application-Specific Experimental Data

Experimental Protocols for Comparative Analysis

To ensure a fair and accurate comparison between SiC MOSFETs and Si IGBTs, standardized experimental procedures are crucial. The following protocols outline the methodologies for key performance tests.

Double-Pulse Test for Switching Characteristics

The double-pulse test is a standard method for evaluating the switching performance (turn-on and turn-off characteristics) of power devices under controlled conditions.[13]

Objective: To measure switching energies (Eon, Eoff), switching times (tr, tf), and reverse recovery parameters of the body diode.



Experimental Setup:

- Device Under Test (DUT): The SiC MOSFET or Si IGBT being evaluated.
- Freewheeling Diode: A second device, often of the same type as the DUT, acts as a freewheeling diode.
- Inductive Load: An inductor is used to set the test current.
- DC Power Supply: Provides the bus voltage.
- Gate Driver: A dedicated gate driver circuit for the DUT.
- Oscilloscope: To measure voltage and current waveforms.
- Current Probe and Voltage Probe: For accurate waveform measurement.

Procedure:

- First Pulse: A long gate pulse is applied to the DUT. The current in the inductor ramps up to the desired test value.
- Turn-off: The first pulse is terminated, and the inductor current freewheels through the diode.
- Second Pulse: After a short delay, a second, shorter gate pulse is applied. This pulse is used to measure the turn-on characteristics of the DUT at the established current level.
- Measurement: The voltage across the DUT (Vds or Vce) and the current through it (Id or Ic) are measured during the turn-on and turn-off transitions of the second pulse.
- Calculation: Switching energies are calculated by integrating the product of voltage and current over the switching interval.

Inverter Efficiency Measurement

Objective: To determine the overall efficiency of an inverter built with SiC MOSFETs versus one with Si IGBTs.

Experimental Setup:



- Two Inverters: One constructed with SiC MOSFETs and the other with Si IGBTs, with all
 other components being as identical as possible.
- DC Power Source: To supply the input power to the inverter.
- AC Load: A resistive or inductive load to consume the inverter's output power.
- Power Analyzers: High-precision power analyzers to measure input and output power simultaneously.
- Control System: To generate the PWM signals for the inverters.

Procedure:

- Connect the Si IGBT inverter to the DC source and AC load.
- Set the operating conditions: Define the input voltage, output frequency, and load power.
- Measure input and output power using the power analyzers over a range of load conditions.
- Calculate efficiency: Efficiency (%) = (Output Power / Input Power) * 100.
- Repeat steps 1-4 for the SiC MOSFET inverter under the exact same operating conditions.
- Compare the efficiency curves of the two inverters.

Thermal Performance Evaluation

Objective: To assess the thermal characteristics and cooling requirements of SiC MOSFETs and Si IGBTs.

Experimental Setup:

- Test Devices: The SiC MOSFET and Si IGBT to be compared.
- Heatsink: A common heatsink or individual heatsinks with known thermal resistance.
- Thermocouples: To measure the case temperature of the devices and the heatsink temperature.



- Infrared Camera: For non-contact temperature measurement and hotspot detection.
- Power Supply: To apply a continuous power load to the devices.

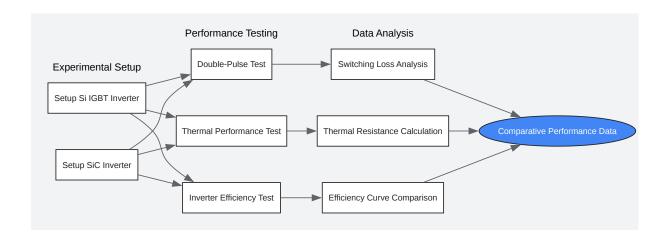
Procedure:

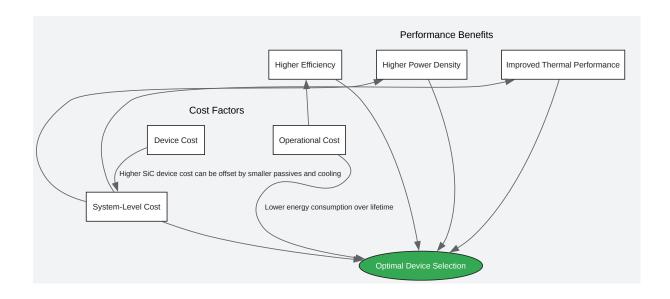
- Mount the devices onto the heatsink with a consistent thermal interface material.
- Apply a constant power dissipation to each device.
- Monitor the case temperature of each device and the heatsink temperature until they reach a steady state.
- Measure the junction temperature indirectly using a temperature-sensitive electrical parameter (TSEP) or through thermal modeling.
- Calculate the thermal resistance from junction to case and junction to ambient.
- Compare the thermal performance under different power levels and cooling conditions.

Visualizing the Comparison: Workflows and Relationships

To better understand the experimental process and the decision-making framework, the following diagrams are provided in DOT language.







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